1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a chloro-methylanilino moiety
Preparation Methods
The synthesis of 1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Anilino Intermediate: The synthesis begins with the preparation of the 3-chloro-4-methylaniline intermediate.
Coupling Reaction: The anilino intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction, forming the 2-oxoethoxy linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, resulting in the target compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-dione, which are used in drug discovery for their biological activity.
Anilino Derivatives: Compounds with an anilino moiety, such as 3-chloro-4-methylaniline, which are used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19ClN2O5 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19ClN2O5/c1-12-2-3-14(9-17(12)21)22-18(24)11-28-16-6-4-15(5-7-16)23-10-13(20(26)27)8-19(23)25/h2-7,9,13H,8,10-11H2,1H3,(H,22,24)(H,26,27) |
InChI Key |
OOGWUKXAHMTVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)Cl |
Origin of Product |
United States |
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